molecular formula C26H21N3O3S2 B2959712 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 328027-93-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2959712
M. Wt: 487.59
InChI Key: ZCKBSYSWEHIUIB-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a benzothiazole, a tetrahydrobenzothiophene, and a pyrrolidinedione (also known as a succinimide). These groups suggest that the compound may have interesting chemical and biological properties.



Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized via condensation reactions, where two molecules are joined together with the loss of a small molecule, often water.



Molecular Structure Analysis

The benzothiazole and tetrahydrobenzothiophene rings in the compound are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The succinimide group is a cyclic imide, which is a type of amide. Amides can participate in hydrogen bonding, which can affect the compound’s solubility and reactivity.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, the amide group in the succinimide could potentially be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of aromatic rings and a succinimide in the compound suggest that it might have moderate to low solubility in water, depending on the pH and the presence of any substituents.


Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzothiazol-2-yl-amides, including compounds structurally similar to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, has been successfully achieved through copper-catalyzed intramolecular cyclization processes. These methods enable the formation of various substituted amides under mild conditions, yielding products with good to excellent yields. Such synthetic routes are crucial for the preparation of compounds used in further pharmacological and materials research applications (Wang et al., 2008).

Applications in Organic Materials and Pharmaceuticals

Research has demonstrated the capability of using thiazole and benzothiazole derivatives as building blocks for the development of organic materials and pharmaceuticals. For instance, the TEMPO-catalyzed electrochemical C–H thiolation technique has facilitated the uniform synthesis of benzothiazoles and thiazolopyridines, compounds that are prevalent in various pharmaceuticals and organic materials. This metal- and reagent-free method indicates the potential of benzothiazole derivatives in the efficient and environmentally friendly synthesis of valuable chemical entities (Qian et al., 2017).

Antimicrobial and Anticancer Activities

The structural motif of benzothiazole, as found in N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, has been explored for its antimicrobial and anticancer activities. Various studies have synthesized benzothiazole derivatives and evaluated their biological activities. For example, the synthesis and antimicrobial activity of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives highlight the potential of such compounds in developing new antimicrobial agents. Moreover, benzothiazole derivatives have been evaluated for their anticancer properties, showcasing their utility in drug development processes (Gouda et al., 2010).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve modifying the structure of the compound to see how this affects its properties.


properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S2/c30-21-13-14-22(31)29(21)16-11-9-15(10-12-16)24(32)28-26-23(17-5-1-3-7-19(17)33-26)25-27-18-6-2-4-8-20(18)34-25/h2,4,6,8-12H,1,3,5,7,13-14H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKBSYSWEHIUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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